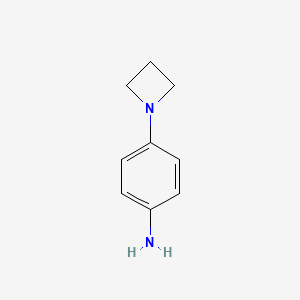

4-(Azetidin-1-yl)aniline

Overview

Description

4-(Azetidin-1-yl)aniline is an organic compound with the molecular formula C9H12N2 and a molecular weight of 148.21 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group (C6H5) attached to an azetidine ring, which is a four-membered cyclic amine . The InChI code for this compound is 1S/C9H12N2/c10-8-2-4-9(5-3-8)11-6-1-7-11/h2-5H,1,6-7,10H2 .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 148.21 . Anilines, which are structurally similar to this compound, have a boiling point of about 184°C and a melting point of about -6°C . They are slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .Scientific Research Applications

Anti-Inflammatory Activity

4-(Azetidin-1-yl)aniline derivatives have shown potential in anti-inflammatory applications. A study conducted by Sharma et al. (2013) involved synthesizing derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one. These compounds displayed significant anti-inflammatory effects compared to indomethacin, a standard anti-inflammatory drug. This research highlights the therapeutic potential of these derivatives in treating inflammatory conditions Sharma, Maheshwari, & Bindal, 2013.

Supramolecular Chemistry

In the field of supramolecular chemistry, this compound derivatives play a crucial role. Kuo et al. (2012) synthesized a dual-functional building intermediate from readily available materials, including 4-isocyanatobenzoyl chloride and p-tolyl isocyanate. This study demonstrates the versatility of these compounds in creating supramolecular extenders with precise chain lengths, which have applications in polyurethane elastomers Kuo, Shau, Su, Jeng, Juang, & Dai, 2012.

Electropolymerization and Surface Functionalization

The electropolymerization of 4-azidoaniline, a derivative of this compound, offers significant opportunities for the functionalization of conductive surfaces. Coates et al. (2012) explored the immobilization of 4-(4-ferrocenyl-1H-1,2,3-triazol-1-yl)aniline through electropolymerization, demonstrating its utility in modifying glassy carbon surfaces Coates, Elamari, Girard, Griveau, Nyokong, & Bedioui, 2012.

Antimicrobial Applications

This compound derivatives also exhibit antimicrobial properties. Güner et al. (2000) synthesized a variety of 2-azetidinones with potent antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi Güner, Yildirir, Ozçelik, & Abbasoǧlu, 2000.

Cyclin-Dependent Kinase Inhibition

In the realm of cancer research, this compound derivatives have been explored as cyclin-dependent kinase inhibitors. Wang et al. (2004) reported the synthesis of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, which showed potent inhibition against cyclin-dependent kinases, crucial in cell cycle regulation Wang, Meades, Wood, Osnowski, Anderson, Yuill, Thomas, Mezna, Jackson, Midgley, Griffiths, Fleming, Green, McNae, Wu, McInnes, Zheleva, Walkinshaw, & Fischer, 2004.

Safety and Hazards

The safety data sheet for aniline, a compound structurally similar to 4-(Azetidin-1-yl)aniline, indicates that it is combustible, may cause an allergic skin reaction, causes serious eye damage, may cause drowsiness or dizziness, is suspected of causing genetic defects and cancer, and causes damage to organs through prolonged or repeated exposure .

Future Directions

Azetidines, including 4-(Azetidin-1-yl)aniline, have been the focus of recent research due to their unique reactivity driven by considerable ring strain . Future directions include further exploration of the synthesis, reactivity, and application of azetidines, with a focus on the most recent advances, trends, and future directions .

properties

IUPAC Name |

4-(azetidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-2-4-9(5-3-8)11-6-1-7-11/h2-5H,1,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVKFAPNLNOQOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

344405-51-2 | |

| Record name | 4-(azetidin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410993.png)

![3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]propanohydrazide](/img/structure/B2410994.png)

![1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B2411001.png)

![N-[(1-Cyclopentyl-5-cyclopropylpyrazol-3-YL)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2411002.png)

![3,4,5-triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2411012.png)

![2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2411013.png)

![1-[(1R)-1-chloroethyl]-3-nitrobenzene](/img/structure/B2411014.png)